
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenyl group, a nitrophenyl group, and a phenyl group attached to a tetrazolium core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or azides in the presence of catalysts like zinc chloride or copper sulfate.
Introduction of Functional Groups: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require conditions such as the presence of Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene.
Final Assembly: The final step involves the coupling of the functionalized tetrazole with the chloride ion to form the desired compound. This step may require the use of reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives replacing the nitro group.
Substitution: Substituted products with new functional groups replacing the iodine atom.
科学的研究の応用
2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
作用機序
The mechanism of action of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, the nitrophenyl group may undergo reduction to form reactive intermediates that interact with cellular components, while the iodophenyl group can participate in halogen bonding with biological macromolecules.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Fluorophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
The uniqueness of 2-(4-Iodophenyl)-3-(2-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride lies in the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in specific interactions, making this compound particularly valuable in applications requiring precise molecular recognition.
特性
CAS番号 |
55527-50-9 |
|---|---|
分子式 |
C19H15ClIN5O2 |
分子量 |
507.7 g/mol |
IUPAC名 |
2-(4-iodophenyl)-3-(2-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H14IN5O2.ClH/c20-15-10-12-16(13-11-15)23-21-19(14-6-2-1-3-7-14)22-24(23)17-8-4-5-9-18(17)25(26)27;/h1-13H,(H,21,22);1H |
InChIキー |
GRQJYSUSNRXIGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)I)C4=CC=CC=C4[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
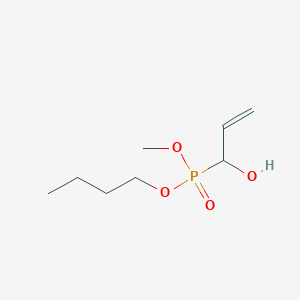

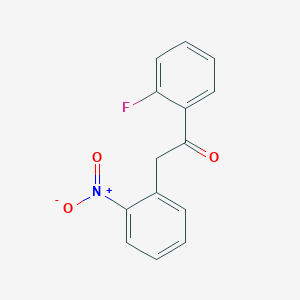
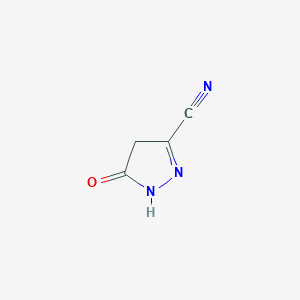
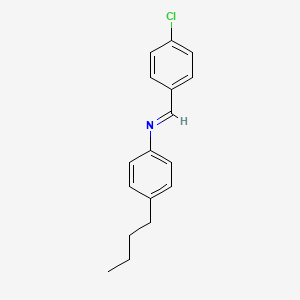
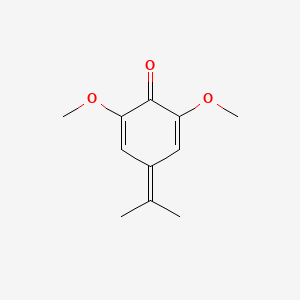
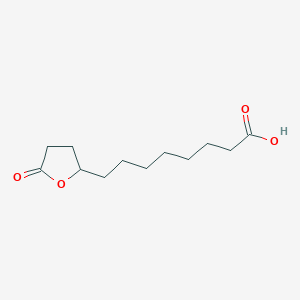
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

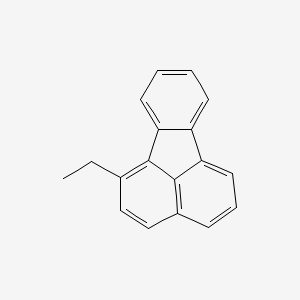
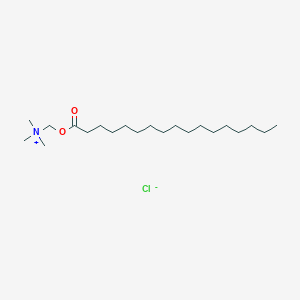
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
